molecular formula C12H10BrNO B13246679 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde

3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B13246679
M. Wt: 264.12 g/mol
InChI Key: SOKVTVHGNAHIOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a bromophenyl group attached to the pyrrole ring, which is further substituted with a methyl group and an aldehyde functional group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the bromophenyl group is coupled with a pyrrole derivative under palladium catalysis . The reaction typically requires mild conditions and is tolerant to various functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium amide in liquid ammonia.

Major Products:

    Oxidation: 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid.

    Reduction: 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-methanol.

    Substitution: 3-(4-Aminophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde.

Scientific Research Applications

3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The bromophenyl group enhances the compound’s binding affinity to the target protein, while the aldehyde group can form covalent bonds with nucleophilic residues in the active site .

Comparison with Similar Compounds

Uniqueness: 3-(4-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the bromophenyl group enhances its potential for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

3-(4-bromophenyl)-1-methylpyrrole-2-carbaldehyde

InChI

InChI=1S/C12H10BrNO/c1-14-7-6-11(12(14)8-15)9-2-4-10(13)5-3-9/h2-8H,1H3

InChI Key

SOKVTVHGNAHIOB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1C=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.